REACTION_SMILES
|
[Cl:6][c:7]1[cH:8][c:9](-[c:13]2[cH:14][c:15]([CH3:20])[c:16](=[O:19])[nH:17][n:18]2)[cH:10][cH:11][cH:12]1.[P:1]([Cl:2])([Cl:3])([Cl:4])=[O:5]>>[Cl:3][c:16]1[c:15]([CH3:20])[cH:14][c:13](-[c:9]2[cH:8][c:7]([Cl:6])[cH:12][cH:11][cH:10]2)[n:18][n:17]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cc(-c2cccc(Cl)c2)n[nH]c1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(-c2cccc(Cl)c2)nnc1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |